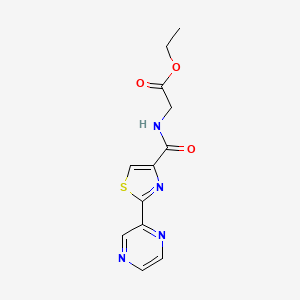

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a compound that has garnered increasing attention in various scientific fields. It is a novel compound and is offered by Benchchem for CAS No. 1235387-20-8.

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-thiazole-4-carboxamides, has been reported. These were designed and synthesized based on the structure of cemadotin . The structures of these compounds were characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds showed moderate anti-proliferation activities .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

- Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistic studies suggest interference with cell cycle progression and apoptosis pathways .

- The compound demonstrates antimicrobial properties against bacteria, fungi, and parasites. It could serve as a lead for developing novel antibiotics or antifungal agents. Researchers investigate its mode of action and potential synergies with existing drugs .

- Quantum computing leverages the principles of quantum mechanics to perform complex calculations. Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate, when incorporated into quantum algorithms, may enhance computational efficiency. Its unique electronic structure could contribute to qubit stability and coherence .

- Researchers explore the compound’s potential in solar cells and energy storage devices. Its conjugated system and electron-donating groups make it an interesting candidate for organic photovoltaics. Investigations focus on optimizing its charge transport properties and stability .

- Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate could play a role in removing pollutants from marine environments. Its chelating properties may facilitate the sequestration of heavy metals or other toxic substances. Ongoing studies aim to develop efficient adsorbents or catalysts for water purification .

- Preliminary research suggests that the compound may have neuroprotective benefits. It interacts with neurotransmitter receptors and modulates neuronal signaling pathways. Investigations explore its potential in treating neurodegenerative diseases or enhancing cognitive function .

Anticancer Properties

Antimicrobial Activity

Quantum Computing Applications

Sustainable Energy Materials

Marine Pollution Remediation

Neuroprotective Effects

将来の方向性

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate and similar compounds may have potential applications in these areas in the future.

特性

IUPAC Name |

ethyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXAKGSAOSQLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2800492.png)

![3-(3,4-Dimethylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800493.png)

![N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2800496.png)

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)